molecular formula C19H19N3O3 B11377305 2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11377305
M. Wt: 337.4 g/mol
InChI Key: LZLJQOBPIIRWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Formation of the Oxadiazole Ring: The phenoxy intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring through a cyclization reaction.

    Coupling Reaction: The final step involves coupling the oxadiazole intermediate with 4-methylphenylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties

Biological Activity

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS Number: 874376-73-5) is an organic compound characterized by its complex structure, which includes a phenoxy group and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, with a molecular weight of 337.4 g/mol. The structure features a dimethyl-substituted phenoxy group linked to an oxadiazole ring through an acetamide functional group.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃
Molecular Weight337.4 g/mol
CAS Number874376-73-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the bioactivity of compounds by facilitating interactions with enzymes and receptors. Specifically, it may inhibit certain enzymes involved in metabolic pathways or act on receptors that modulate cellular responses.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Screening
In a comparative study involving several oxadiazole derivatives:

  • The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
  • It was more effective than standard antibiotics like ampicillin in certain assays.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. Research has shown that similar oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines revealed:

  • A notable reduction in cell viability at concentrations above 50 µM.
  • Induction of apoptosis was confirmed via flow cytometry analysis.

Comparative Analysis with Similar Compounds

A comparison with other related compounds reveals that the presence of both the dimethylphenoxy and oxadiazole groups enhances biological activity significantly compared to simpler structures lacking these features.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound3250
2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide6475
Simple Phenoxy Compound>128>100

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-4-6-15(7-5-12)18-19(22-25-21-18)20-17(23)11-24-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

LZLJQOBPIIRWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.